molecular formula C4H4Cl2N2O B1252358 5-Chloropyrimidin-2-ol hydrochloride CAS No. 42748-90-3

5-Chloropyrimidin-2-ol hydrochloride

Cat. No. B1252358
CAS RN: 42748-90-3
M. Wt: 166.99 g/mol
InChI Key: GRLWQORZOWPFCM-UHFFFAOYSA-N
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Description

5-Chloropyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2O . Its average mass is 166.993 Da and its monoisotopic mass is 165.970062 Da . It is also known by other names such as 5-chloro-2 (1H)-PYRIMIDONE hydrochloride .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrimidin-2-ol hydrochloride consists of 4 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

5-Chloropyrimidin-2-ol hydrochloride has a density of 1.5±0.1 g/cm3 . It has a boiling point of 345.2±34.0 °C at 760 mmHg . The compound has a molar refractivity of 29.2±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Mitotic Inhibition

5-Chloropyrimidin-2-ol hydrochloride exhibits mitotic inhibition properties, which means it can prevent cells from dividing. This is particularly useful in cancer research where controlling the proliferation of cancer cells is a primary goal. The compound’s ability to induce metaphase arrest makes it valuable for studying cell cycle dynamics and the effects of mitotic inhibitors on cancer cells .

Alcohol Dehydrogenase Inhibition

This compound acts as an inhibitor of horse liver alcohol dehydrogenase , an enzyme that plays a crucial role in the metabolism of alcohols in the body. By inhibiting this enzyme, researchers can study the metabolic pathways of alcohol and its implications on diseases related to alcohol consumption .

Synthesis of Pyrimidine Derivatives

5-Chloropyrimidin-2-ol hydrochloride serves as an educt for synthesizing various pyrimidine derivatives. These derivatives are significant in pharmaceuticals and agrochemicals, providing a basis for developing new drugs and pesticides .

Organic Synthesis

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents allows for the creation of a wide range of organic compounds, which can have applications in material science and drug development .

Pharmacological Research

Due to its structural similarity to naturally occurring nucleotides, 5-Chloropyrimidin-2-ol hydrochloride is used in pharmacological research to develop analogs that can interfere with DNA or RNA synthesis. This has potential applications in antiviral and anticancer therapies .

Chemical Biology

In chemical biology, this compound can be used to study protein interactions with DNA, as it can be incorporated into oligonucleotides that bind to specific proteins. This helps in understanding the mechanisms of gene regulation and protein-DNA interactions .

Material Science

The chemical properties of 5-Chloropyrimidin-2-ol hydrochloride make it suitable for use in material science, particularly in the development of organic semiconductors and other electronic materials. Its ability to form stable structures is key in creating new materials with desirable electronic properties .

Analytical Chemistry

As a standard in analytical chemistry, this compound can be used to calibrate instruments or as a reference material in various chemical analyses. Its well-defined properties ensure accuracy and precision in measurements .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWQORZOWPFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidin-2-ol hydrochloride

CAS RN

42748-90-3
Record name 5-chloropyrimidin-2-ol hydrochloride
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